Cyclohex-1-ene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-1-ene-1,4-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. This compound is characterized by a cyclohexene ring with two carboxylic acid groups attached at the 1 and 4 positions. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,4-dicarboxylic acid can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce the desired acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and the presence of solvents like xylene to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohex-1-ene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
Cyclohex-1-ene-1,4-dicarboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohex-1-ene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxylic acid groups and a double bond in the cyclohexene ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, amidation, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Cyclohex-1-ene-1,2-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 2 positions.
Cyclohexane-1,4-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1,2-dicarboxylic anhydride: An anhydride form of the compound with carboxylic acid groups at the 1 and 2 positions.
Uniqueness: Cyclohex-1-ene-1,4-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups at the 1 and 4 positions, which imparts distinct chemical reactivity and properties. This structural feature makes it particularly useful in the synthesis of polymers and coordination compounds .
Eigenschaften
CAS-Nummer |
628729-43-1 |
---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
cyclohexene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1,6H,2-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
KAAQPMPUQHKLLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CCC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.